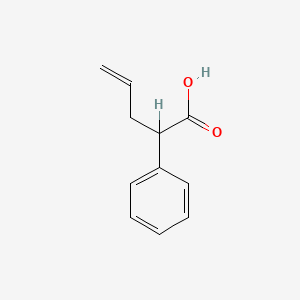

2-Phenylpent-4-enoic acid

Description

Contextualization within the Landscape of Unsaturated Carboxylic Acids

Unsaturated carboxylic acids are a broad class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond in addition to a carboxyl functional group. These compounds are significant because they are prevalent substructures in many biologically active natural products and pharmaceutical agents. chemistryviews.org In organic synthesis, they serve as crucial building blocks. chemistryviews.orgrsc.org

The reactivity of unsaturated carboxylic acids is influenced by the relative positions of the carboxyl group and the carbon-carbon double bond. libretexts.org In α,β-unsaturated acids, the conjugation between the double bond and the carboxyl group leads to distinct reactivity patterns, such as susceptibility to conjugate additions. libretexts.org In contrast, when the double bond is further from the carboxyl group, as in 2-phenylpent-4-enoic acid (a γ,δ-unsaturated acid), the functional groups often exhibit reactivity more characteristic of isolated double bonds and carboxylic acids. libretexts.org This allows for selective transformations at either the alkene or the carboxylic acid moiety. The synthesis of α,β-unsaturated carboxylic acids is often achieved through classic methods like the Wittig or Horner-Wadsworth-Emmons reactions, while newer, more efficient methods, such as copper-catalyzed carboxylation of alkynes, are also being developed. chemistryviews.org

Significance as a Synthetic Intermediate and Scaffold

This compound serves as a valuable synthetic intermediate due to its distinct functional groups that can be selectively manipulated. The carboxylic acid can undergo typical reactions like esterification and amidation, while the terminal alkene is amenable to reactions such as hydrogenation, epoxidation, and radical additions. The phenyl group can also be modified through electrophilic substitution reactions.

This multifunctionality makes it an important scaffold for constructing more complex molecular architectures. For instance, it has been utilized in the synthesis of heterocyclic compounds, such as pyrrolidine (B122466) derivatives, through cyclocondensation reactions with cyclic imines. It has also served as a precursor in the synthesis of Galiellalactone (B1674401) analogues, where the corresponding ester is reduced to an aldehyde as a key step. scirp.org The terminal alkene functionality enables its use in olefin metathesis reactions, a powerful carbon-carbon bond-forming strategy. vulcanchem.com

Overview of Research Trajectories Pertaining to this compound

Research related to this compound primarily focuses on its synthesis and its application as a building block for more complex molecules. Synthetic approaches often involve the α-alkylation of phenyl-substituted acetic acid derivatives. scirp.org A common method begins with the esterification of phenylacetic acid to produce methyl phenylacetate (B1230308), which is then deprotonated to form an enolate. scirp.org This enolate subsequently reacts with an allyl halide, like allyl bromide, to introduce the pent-4-enoic chain, followed by hydrolysis to yield the final carboxylic acid. scirp.org Another reported synthesis involves the oxidative rearrangement of a substituted malondialdehyde, achieving a high yield. rsc.org

Current research also explores the functionalization of the this compound scaffold. Studies have shown its conversion into amides, such as N-ethoxy-2-phenylpent-4-enamide derivatives, which can then be used in further synthetic applications like copper-catalyzed cyclization reactions. rsc.org The development of enantioselective synthetic methods to control the stereochemistry at the C2 position is another area of interest, often employing organocatalysis.

Physicochemical Properties of this compound

Below are tables detailing the known physical and chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₂ | biosynth.com |

| Molecular Weight | 176.21 g/mol | biosynth.com |

| Physical State | Powder | vulcanchem.com |

| Boiling Point | 288.7 ± 9.0 °C (at 760 mmHg) | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 185.8 ± 13.9 °C | |

| LogP (Partition Coefficient) | 2.66 |

| Technique | Key Diagnostic Signals | Source |

|---|---|---|

| ¹H NMR (in CDCl₃) | δ 7.36-7.27 (m, 5H, aromatic), δ 5.76-5.70 (m, 1H, olefinic), δ 5.10 (d, olefinic) | rsc.org |

| ¹³C NMR | Carboxylic acid carbon at ~178 ppm | |

| IR | C=O stretch at ~1700 cm⁻¹ | |

| HRMS-ESI | [M+H]⁺ calculated 346.2013, observed 346.2009 (for a derivative) |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZLXJUYCRPXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862697 | |

| Record name | 2-Phenylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94086-47-2, 1575-70-8 | |

| Record name | α-2-Propen-1-ylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94086-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpent-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC400159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylpent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylpent 4 Enoic Acid and Analogues

Retrosynthetic Disconnections and Strategic Considerations

A retrosynthetic analysis of 2-phenylpent-4-enoic acid reveals several potential bond disconnections, leading to various synthetic strategies. The most logical disconnections are at the α-carbon to the carboxyl group, suggesting an alkylation of a phenylacetic acid derivative, or a rearrangement that forms the γ,δ-unsaturation.

One primary disconnection (Path A) is the Cα-Cβ bond, which points to an alkylation of a phenylacetic acid enolate or its equivalent with an allyl halide. This is a direct and convergent approach. Another key disconnection (Path B) can be envisioned through a nrochemistry.comnrochemistry.com-sigmatropic rearrangement, such as the Claisen rearrangement, of a suitable precursor. This strategy would form the Cγ-Cδ bond and concurrently establish the carboxylic acid moiety.

These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections, which include enantioselective approaches to control the stereochemistry at the chiral center and conventional routes.

Enantioselective Synthesis of this compound

Achieving high enantioselectivity in the synthesis of this compound is crucial for its potential applications. Several stereocontrolled methods have been developed to this end.

Approaches Utilizing Chiral Auxiliaries and Catalysts

Chiral auxiliaries are powerful tools for inducing stereoselectivity in alkylation reactions. The Evans oxazolidinone auxiliaries are a prime example. In this approach, a phenylacetic acid is first acylated to a chiral oxazolidinone. The resulting N-acyloxazolidinone can be deprotonated to form a stereochemically defined enolate, which then undergoes diastereoselective alkylation with an allyl halide. The stereochemistry of the newly formed stereocenter is directed by the bulky substituent on the chiral auxiliary, which blocks one face of the enolate from the incoming electrophile. Subsequent hydrolysis of the acyloxazolidinone removes the auxiliary and furnishes the desired chiral carboxylic acid.

Asymmetric Alkylation of Arylacetic Acids

A more direct approach to the enantioselective synthesis of this compound involves the asymmetric alkylation of arylacetic acids using a chiral base. This method circumvents the need for the attachment and removal of a chiral auxiliary. In this strategy, a chiral lithium amide acts as a traceless auxiliary, directing the stereoselective alkylation of the enediolate of phenylacetic acid.

The reaction of phenylacetic acid with a chiral lithium amide, followed by the addition of an allyl halide, can afford this compound in high enantiomeric excess. The success of this method relies on the ability of the chiral lithium amide to form a well-defined complex with the enediolate, thereby creating a chiral environment that dictates the facial selectivity of the alkylation.

Below is a table summarizing the results of the direct enantioselective allylation of phenylacetic acid using a chiral lithium amide.

| Entry | Electrophile | Time (h) | Yield (%) | ee (%) |

| 1 | Allyl Iodide | 0.5 | 85 | 92 |

| 2 | Allyl Bromide | 1 | 82 | 90 |

| 3 | Allyl Chloride | 2 | 75 | 88 |

Chiral Ligand-Mediated Catalytic Hydrogenation of Related Systems

While not a direct synthesis of this compound, chiral ligand-mediated catalytic hydrogenation represents a powerful strategy for accessing chiral carboxylic acids from unsaturated precursors. For instance, an α,β-unsaturated precursor to this compound could be synthesized and then asymmetrically hydrogenated to introduce the chiral center.

Transition metal catalysts, such as those based on iridium or cobalt, complexed with chiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids. The chiral ligand creates a chiral pocket around the metal center, which directs the delivery of hydrogen to one face of the double bond. This method is highly atom-economical and can provide access to the target molecule with excellent enantiopurity.

Conventional Synthetic Routes to this compound

Conventional methods for the synthesis of this compound, while not necessarily stereocontrolled, provide valuable routes to the racemic compound.

Oxidative Rearrangement Strategies

Sigmatropic rearrangements, particularly the Claisen rearrangement, offer a powerful method for the synthesis of γ,δ-unsaturated carboxylic acids like this compound. The Ireland-Claisen rearrangement, for example, involves the nrochemistry.comnrochemistry.com-sigmatropic rearrangement of an allylic ester silyl (B83357) ketene (B1206846) acetal (B89532) to a γ,δ-unsaturated carboxylic acid. nrochemistry.comtcichemicals.com This reaction proceeds under mild conditions and allows for the conversion of a carbon-oxygen bond into a carbon-carbon bond. nrochemistry.com

Another relevant method is the Eschenmoser-Claisen rearrangement, where an allylic alcohol reacts with an N,N-dimethylacetamide dimethyl acetal to yield a γ,δ-unsaturated amide. tcichemicals.comnrochemistry.comname-reaction.com This amide can then be hydrolyzed to the corresponding carboxylic acid. This rearrangement has the advantage of proceeding under neutral conditions. tcichemicals.com

The general scheme for these rearrangements involves the formation of a ketene acetal or a related intermediate from an allylic alcohol or ester, which then undergoes a concerted nrochemistry.comnrochemistry.com-sigmatropic shift to form the new carbon-carbon bond and establish the γ,δ-unsaturation.

Wittig Reaction-Based Pathways for Phenylpentenoic Acids

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. acs.orgorganic-chemistry.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine (B44618) oxide. acs.orgnih.gov The ylide is typically prepared by reacting triphenylphosphine with an alkyl halide to form a phosphonium (B103445) salt, which is then deprotonated with a strong base. organic-chemistry.org

A plausible Wittig-based pathway to phenylpentenoic acids, such as this compound, would involve the reaction of an appropriate aldehyde with a phosphorus ylide containing the phenylacetic acid moiety. For instance, the ylide derived from (2-bromoethyl)benzene (B7723623) could react with glyoxylic acid or its ester. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. acs.org

Non-stabilized ylides (where the R group on the ylidic carbon is alkyl or H) generally lead to (Z)-alkenes. The reaction proceeds through a kinetically controlled pathway, forming an oxaphosphetane intermediate. acs.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) predominantly yield (E)-alkenes. acs.org

Semi-stabilized ylides (where R is an aryl group) often result in a mixture of (E) and (Z) isomers. acs.org

The mechanism is believed to proceed via a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. acs.org The high stability of the triphenylphosphine oxide byproduct is a major driving force for this reaction. google.com

Allylation of Oxocarboxylic Acids

Another relevant strategy is the decarboxylative allylation. A dual catalysis system using photoredox and palladium catalysis has been shown to facilitate the room-temperature decarboxylative allylation of phenylacetic allyl esters. acs.org This method generates a radical intermediate through photochemical oxidation, which then undergoes allylation, with carbon dioxide as the only stoichiometric byproduct. acs.org Although this example involves decarboxylation, it highlights a modern approach to forming the crucial allyl-carbon bond adjacent to a phenyl group.

Ireland-Claisen and Aza-Cope Rearrangements in Fluorinated Analogues

Sigmatropic rearrangements, such as the Ireland-Claisen and aza-Cope rearrangements, are powerful tools for the stereoselective synthesis of complex molecules.

The Ireland-Claisen rearrangement is a variation of the Claisen rearrangement that involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl ester silyl ketene acetal. rsc.org This method allows for the synthesis of γ,δ-unsaturated carboxylic acids under milder conditions than the traditional Claisen rearrangement. rsc.org The reaction's stereochemical outcome can often be controlled by the choice of solvent, which influences the geometry of the intermediate enolate. rsc.org This rearrangement has been successfully applied to the synthesis of fluorinated analogues of carboxylic acids. For example, the Reformatsky-Claisen rearrangement, a related transformation, of allyl chlorodifluoroacetate has been used to produce 2,2-difluoro-4-pentenoic acid derivatives. This demonstrates the utility of such rearrangements for introducing fluorine atoms into alkenoic acid structures.

The aza-Cope rearrangement is a heteroatomic variant of the Cope rearrangement where a carbon atom is replaced by a nitrogen atom in the 1,5-diene scaffold. organic-chemistry.org The cationic 2-aza-Cope rearrangement is particularly noteworthy as it often proceeds at significantly lower temperatures than its all-carbon counterpart. organic-chemistry.org A powerful synthetic strategy couples the cationic 2-aza-Cope rearrangement with a Mannich cyclization, enabling the rapid construction of complex nitrogen-containing cyclic molecules. organic-chemistry.org This tandem reaction provides a thermodynamic driving force, as the irreversible Mannich cyclization leads to a more stable acyl-substituted pyrrolidine (B122466) ring. organic-chemistry.org While direct application to the synthesis of fluorinated this compound analogues is not explicitly detailed, the principles of the aza-Cope rearrangement offer a viable pathway for creating nitrogen-containing analogues.

Chemoenzymatic Synthetic Approaches for Related Chiral Alkenoic Acids

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and selective routes to target molecules, particularly chiral compounds. This approach is valuable for the synthesis of enantiopure chiral alkenoic acids and their precursors.

A notable example is the synthesis of chiral epoxides, which are versatile building blocks for various chiral molecules. For instance, (S)-3-(oxiran-2-yl)propanoates can be synthesized from levoglucosenone, a bio-based starting material. This multi-step process can include key enzymatic steps like lipase-mediated Baeyer-Villiger oxidation, alongside chemical transformations such as palladium-catalyzed hydrogenation and tosylation. The resulting chiral epoxides can be converted into other valuable chiral compounds. For example, the synthesis of high-value-added (S)-dairy lactone has been demonstrated from these epoxides. Such chemoenzymatic strategies could be adapted for the synthesis of chiral precursors to this compound or related chiral alkenoic acids, offering a sustainable and highly selective synthetic route.

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The development of efficient catalytic systems is crucial for optimizing the synthesis of complex organic molecules like this compound. Both transition metal catalysis and organocatalysis offer powerful tools for achieving high yield, selectivity, and stereocontrol.

Transition Metal Catalysis (e.g., Palladium, Copper, Indium)

Transition metals are widely used to catalyze a variety of organic transformations, including cross-coupling, C-H activation, and cyclization reactions.

Palladium: Palladium catalysts are exceptionally versatile. For example, palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides has been developed, where palladacycle intermediates are key to the reaction mechanism. Furthermore, palladium iodide has been shown to catalyze the multicomponent carbonylative synthesis of furan (B31954) derivatives through a pathway involving Csp-H activation and cyclization. These examples of palladium's ability to activate C-H and C-X bonds suggest its potential for developing novel synthetic routes to substituted phenylalkenoic acids.

Copper: Copper catalysis is effective for various coupling reactions. A copper-catalyzed method for coupling α-substituted-α-diazoesters with terminal alkynes has been developed to produce substituted allenoates. nih.gov The reaction proceeds via a carbenoid intermediate, which couples with the alkyne, followed by a base-catalyzed isomerization to the allenoate product. A range of copper sources can be employed, with Cu(II)(trifluoroacetylacetonate)₂ showing high conversion and yield in certain cases. nih.gov

Indium: Indium has emerged as a useful metal in organic synthesis, particularly in mediating Barbier-type reactions and rearrangements. The indium-mediated Reformatsky-Claisen rearrangement has been developed as an alternative to the more common zinc-mediated version. This method can be advantageous as it proceeds under non-basic conditions. For instance, an indium-mediated rearrangement of an acetoxy α-bromoester yielded the desired rearranged product, whereas the Ireland-Claisen rearrangement under basic conditions led to an isomeric product.

Below is a table summarizing selected transition metal-catalyzed reactions relevant to the synthesis of functionalized organic acids and their derivatives.

| Catalyst/Metal | Reaction Type | Substrates | Product Type | Ref. |

| Palladium | C-H Alkylation | 2-Phenylpyridines, Alkyl Iodides | Alkylated 2-Phenylpyridines | |

| Palladium Iodide | Carbonylative Cyclization | 2-Propargyl-1,3-dicarbonyls | 2-(4-Acylfuran-2-yl)acetamides | |

| Copper | Allenoate Synthesis | α-Diazoesters, Terminal Alkynes | 2,4-Disubstituted Allenoates | nih.gov |

| Indium | Reformatsky-Claisen | Acetoxy α-bromoesters | γ,δ-Unsaturated Esters |

Organocatalytic Systems in Related Enantioselective Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. google.com It provides a powerful alternative to metal-based catalysts for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds. google.com These catalysts operate through various activation modes, including covalent and non-covalent interactions.

For the synthesis of chiral alkenoic acids and their analogues, organocatalysis offers promising strategies for introducing stereocenters with high enantioselectivity. Chiral phosphoric acids, for example, have been employed in the enantioselective synthesis of trisubstituted allenes through the asymmetric addition of oxazolones to activated 1,3-enynes. By modifying the chiral phosphoric acid catalyst, it is possible to control the axial stereogenicity of the resulting allene.

The principles of organocatalysis could be applied to the enantioselective synthesis of this compound analogues. For instance, an enantioselective Michael addition or an aldol (B89426) reaction catalyzed by a chiral organocatalyst could be envisioned to construct the chiral center at the C2 position. The continuous development in this field is expected to provide even more efficient and selective methods for synthesizing optically active fine chemicals. google.com

Solvent Effects and Temperature Optimization

The choice of solvent and reaction temperature plays a critical role in the Ireland-Claisen rearrangement, primarily by influencing the geometry of the intermediate enolate and, consequently, the stereoselectivity of the reaction. The process begins with the deprotonation of an allyl ester, such as allyl phenylacetate (B1230308), using a strong base at low temperatures, typically -78 °C, to form the enolate. This enolate is then trapped with a silylating agent, like trimethylsilyl (B98337) chloride (TMSCl), to form a silyl ketene acetal, which then undergoes the rearrangement upon warming.

The solvent system directly impacts the stereochemistry of the resulting silyl ketene acetal. Deprotonation in a non-polar solvent system like tetrahydrofuran (B95107) (THF) generally leads to the formation of the (E)-enolate. In contrast, the addition of a polar, coordinating solvent such as hexamethylphosphoramide (B148902) (HMPA) to THF favors the formation of the (Z)-enolate chem-station.comnrochemistry.com. The geometry of this intermediate is crucial as the rearrangement proceeds through a highly ordered, chair-like transition state, meaning the stereochemistry of the silyl ketene acetal is transferred to the final product.

Following the formation of the silyl ketene acetal at low temperatures, the rearrangement itself is typically induced by heating. The reaction temperature can vary, with studies on analogous systems showing rearrangements occurring at room temperature or with heating up to 80 °C. For instance, one experimental procedure for a similar γ,δ-unsaturated carboxylic acid involved warming the reaction mixture from -78 °C to room temperature and then heating to 80 °C for several hours in toluene (B28343) to ensure the completion of the rearrangement nrochemistry.com. The optimization of temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition.

The following table summarizes the general influence of solvent systems on enolate geometry in the Ireland-Claisen rearrangement.

| Solvent System | Predominant Enolate Geometry | Reference |

| Tetrahydrofuran (THF) | (E)-enolate | chem-station.comnrochemistry.com |

| THF / Hexamethylphosphoramide (HMPA) | (Z)-enolate | chem-station.comnrochemistry.com |

| Toluene | Used for rearrangement at elevated temperatures | nrochemistry.comnih.gov |

| Benzene | Used for rearrangement at elevated temperatures | nih.gov |

Mechanochemical Synthesis Approaches

In recent years, mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. This solvent-free or low-solvent approach can lead to shorter reaction times, higher yields, and different reactivity compared to solution-phase chemistry.

While specific studies on the mechanochemical synthesis of this compound via the Ireland-Claisen rearrangement are not prevalent in the reviewed literature, analogous reactions provide strong evidence for its feasibility. For example, a mechanochemical approach has been successfully developed for the charge-accelerated aza-Claisen rearrangement, a related nih.govnih.gov-sigmatropic rearrangement, to produce γ,δ-unsaturated amides mdpi.comresearchgate.net. In this procedure, a tertiary allylamine (B125299) and an acyl chloride were milled with a base in a stainless steel jar, demonstrating that the bond reorganization can be effectively induced by mechanical force mdpi.comresearchgate.net.

This suggests that a similar protocol could be adapted for the synthesis of this compound. Such an approach would likely involve the milling of allyl phenylacetate with a solid-state strong base to generate the enolate, followed by the addition of a silylating agent and continued milling to induce the rearrangement. The potential advantages would be the avoidance of hazardous solvents like HMPA and a reduction in energy consumption compared to heating for extended periods.

The table below outlines a plausible set of components for a mechanochemical Ireland-Claisen rearrangement based on analogous reactions.

| Component | Role | Potential Candidate | Reference (by analogy) |

| Substrate | Allyl Ester | Allyl phenylacetate | mdpi.com |

| Base | Deprotonation | Solid-state base (e.g., solid lithium or potassium amide) | mdpi.com |

| Silylating Agent | Trapping of Enolate | Trimethylsilyl chloride (TMSCl) | nrochemistry.com |

| Milling Equipment | Mechanical Energy Input | Vibratory or planetary ball mill | mdpi.comnih.gov |

Synthetic Scale-Up Considerations and Efficiency Optimization

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. For the synthesis of this compound via the Ireland-Claisen rearrangement, several key factors must be considered for successful scale-up.

One of the primary concerns is the management of highly reactive reagents and intermediates. The use of strong bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) requires careful handling due to their pyrophoric nature and sensitivity to moisture and air. On a large scale, the addition of these reagents must be precisely controlled to manage the exothermic nature of the deprotonation step. This often involves specialized equipment for controlled dosing and efficient heat dissipation to maintain the required low temperatures (-78 °C).

Efficiency optimization on a larger scale focuses on maximizing the yield and purity of the final product while minimizing waste and processing time. This includes optimizing the stoichiometry of the reagents to reduce excess and subsequent purification challenges. The choice of solvent becomes even more critical on an industrial scale, with a preference for solvents that are less toxic, easier to recover and recycle, and have favorable physical properties for large-scale operations. While THF is a common choice, its potential for peroxide formation must be managed. Toluene is a viable alternative for the rearrangement step, especially at higher temperatures nrochemistry.comnih.gov.

Purification of the final product is another significant aspect of scale-up. While laboratory-scale purifications often rely on column chromatography, this method is often not practical for large quantities. Therefore, developing alternative purification methods such as crystallization or distillation is crucial for an efficient industrial process. The work-up procedure must also be optimized to handle large volumes, including the safe quenching of reactive species and efficient extraction and washing steps. A study on a 10-gram scale synthesis of a substrate for an Ireland-Claisen rearrangement highlights the feasibility of producing significant quantities of the necessary starting materials nih.gov.

Key considerations for the scale-up of the synthesis of this compound are summarized in the table below.

| Area of Consideration | Key Factors for Scale-Up and Optimization |

| Reagent Handling | Controlled addition of strong bases, management of exotherms, use of appropriate safety measures. |

| Solvent Management | Selection of safer and recyclable solvents, efficient solvent recovery systems. |

| Reaction Conditions | Precise temperature control, optimization of reaction times to maximize throughput. |

| Work-up and Purification | Development of scalable purification methods (crystallization, distillation), minimization of waste streams. |

| Process Safety | Hazard analysis of all steps, implementation of robust safety protocols. |

Chemical Transformations and Derivatization of 2 Phenylpent 4 Enoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification and amidation, leading to the formation of important synthetic intermediates.

Esterification of 2-phenylpent-4-enoic acid is a fundamental transformation that converts the carboxylic acid into an ester. This reaction is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. The resulting esters are often valuable precursors in organic synthesis.

A common method for esterification is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 2-phenylpent-4-enoate |

| This compound | Ethanol | p-TsOH | Ethyl 2-phenylpent-4-enoate |

| This compound | Isopropanol | H₂SO₄ | Isopropyl 2-phenylpent-4-enoate |

Amidation involves the reaction of the carboxylic acid group of this compound with an amine to form an amide. This transformation is significant for the synthesis of peptides and other biologically relevant molecules. Direct reaction of a carboxylic acid and an amine is often difficult and requires high temperatures, which can be incompatible with sensitive substrates. Therefore, coupling agents are frequently employed to facilitate this reaction at milder conditions.

Commonly used peptide coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net Examples of such reagents include (1H-Benzo[d] tutorchase.comnih.govnih.govtriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). researchgate.net The reaction proceeds through an activated intermediate, which then readily reacts with the amine to form the amide bond.

Boron-based catalysts have also been explored for direct amidation reactions. chemrxiv.org However, the efficiency of these catalysts can be highly dependent on the nature of the amine substrate. For instance, while a simple boronic acid catalyst may be effective for the amidation of certain amines, it can be inhibited by others, such as 2-aminopyridine, due to the formation of inactive catalyst complexes. chemrxiv.org

| Amine | Coupling Agent/Catalyst | Product |

| Ammonia | BOP | 2-Phenylpent-4-enamide |

| Aniline | Borate ester catalyst | N-phenyl-2-phenylpent-4-enamide |

| Benzylamine | 2-chlorophenyl boronic acid | N-benzyl-2-phenylpent-4-enamide |

Lactonization is an intramolecular esterification that occurs in molecules containing both a carboxylic acid and a hydroxyl group, leading to the formation of a cyclic ester known as a lactone. tutorchase.com This process is a key step in the synthesis of many natural products. The size of the resulting lactone ring depends on the relative positions of the hydroxyl and carboxylic acid groups. tutorchase.com

For a derivative of this compound to undergo lactonization, a hydroxyl group must be introduced into the carbon chain. For example, hydroxylation of the terminal double bond could lead to a diol, and subsequent oxidation or other functional group manipulations could yield a hydroxy acid suitable for lactonization.

The formation of γ-lactones (five-membered rings) and δ-lactones (six-membered rings) is generally more thermodynamically favorable than the formation of smaller rings like β-lactones (four-membered rings). nih.gov However, specific catalysts and reaction conditions have been developed to promote the formation of less favored lactones. For instance, manganese-based catalysts have been shown to facilitate the site- and stereoselective γ-lactonization of unactivated primary C-H bonds in carboxylic acids. nih.gov

| Hydroxy Acid Precursor | Ring Size | Lactone Product |

| 4-Hydroxy-2-phenylpentanoic acid | γ (gamma) | γ-lactone of 4-hydroxy-2-phenylpentanoic acid |

| 5-Hydroxy-2-phenylpentanoic acid | δ (delta) | δ-lactone of 5-hydroxy-2-phenylpentanoic acid |

Transformations Involving the Terminal Alkene Functionality

The terminal alkene group in this compound is a site of high reactivity, allowing for a variety of addition and cycloaddition reactions.

The double bond in this compound can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The result is the formation of the corresponding saturated carboxylic acid, 2-phenylpentanoic acid.

| Catalyst | Solvent | Product |

| Pd/C | Ethanol | 2-Phenylpentanoic acid |

| PtO₂ | Acetic Acid | 2-Phenylpentanoic acid |

| Raney Ni | Methanol | 2-Phenylpentanoic acid |

The terminal alkene of this compound or its derivatives can participate in cycloaddition reactions, such as the Diels-Alder reaction. In an intramolecular Diels-Alder reaction, the diene and dienophile are part of the same molecule. For a derivative of this compound to undergo such a reaction, a diene moiety would need to be introduced into the molecule.

For example, if the phenyl group were replaced with a diene-containing substituent, an intramolecular [4+2] cycloaddition could be thermally induced to form a bicyclic product. The feasibility and rate of such reactions are highly dependent on the conformation of the side chain containing the dienophile, with more rigid structures that hold the dienophile in a favorable geometry leading to a significant acceleration of the cycloaddition. mdpi.com

Heck Coupling and Related Cross-Coupling Reactions of Analogues

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, is a cornerstone of modern organic synthesis. organic-chemistry.orgwikipedia.org It typically involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene. wikipedia.orglibretexts.org While direct Heck coupling on this compound is not extensively documented in the provided results, the reactivity of its analogues in similar cross-coupling reactions provides significant insight into its synthetic potential.

Cross-coupling reactions are fundamental in creating C-C and carbon-heteroatom bonds, often employing a metal catalyst to join two different molecular fragments. wikipedia.org The general mechanism for many palladium-catalyzed cross-couplings involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgnih.gov This cycle typically includes oxidative addition of an organohalide to the Pd(0) catalyst, migratory insertion of an alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.orglibretexts.org

A notable example is the palladium-catalyzed δ-selective reductive Heck reaction of 4-pentenoic acid derivatives. rsc.org In this transformation, derivatives bearing an 8-aminoquinoline (B160924) directing group react with aryl iodides and bromides to yield δ-aryl pentanoic acid derivatives. rsc.org The reaction proceeds with high regioselectivity, demonstrating that functional groups on the pentenoic acid chain can direct the outcome of the cross-coupling. rsc.org

Furthermore, halide-free versions of the Heck reaction have been developed, utilizing arylboronic acids as the arylating agent, which presents a more environmentally benign alternative to traditional aryl halides. nih.gov These reactions have been successfully applied to the arylation of natural compounds like eugenol (B1671780) and estragole, which share structural motifs with analogues of this compound. nih.gov

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ (5–10 mol%) |

| Ligand | None (external ligand-free) |

| Base | K₃PO₄ |

| Solvent | EtOH |

| Temperature | 100 °C |

| Atmosphere | Air |

Reactions at the Phenyl Group

The phenyl group of this compound is a key site for chemical modification, allowing for the introduction of various functional groups to alter the molecule's properties.

Electrophilic Aromatic Substitution for Functionalization

Electrophilic aromatic substitution (EAS) is a primary method for functionalizing aromatic rings like the phenyl group. masterorganicchemistry.comyoutube.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a two-step mechanism involving the formation of a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Common EAS reactions that could be applied to this compound include:

Halogenation : Introduction of chlorine or bromine using Cl₂ or Br₂ with a Lewis acid catalyst (e.g., AlCl₃, FeBr₃). masterorganicchemistry.com

Nitration : Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Sulfonation : Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation : Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The existing side chain on the phenyl ring will direct the position of the incoming electrophile. The alkyl portion of the pentenoic acid chain is generally considered an ortho-, para-directing group, meaning that substitution will preferentially occur at the positions ortho and para to the point of attachment.

An alternative strategy for functionalization is the direct C-H activation of the phenyl group. Palladium-catalyzed reactions have been developed for the ortho-alkenylation and acetoxylation of phenols, which proceed through a cyclopalladated intermediate. nih.gov Such methodologies could potentially be adapted for the direct functionalization of the phenyl ring in this compound.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

Elucidation of Reaction Pathways via Kinetic and Spectroscopic Monitoring

Kinetic and spectroscopic techniques are invaluable tools for elucidating reaction mechanisms. Monitoring reaction progress over time can provide insights into reaction rates, intermediates, and the influence of various parameters.

For instance, ¹H NMR spectroscopy has been used to monitor the reaction progress of the oxidative decarbonylation of related aldehydes, revealing self-catalytic effects where the carboxylic acid product accelerates the reaction. rsc.org Similarly, spectrophotometric analysis has been employed to investigate the kinetics of the cyclofunctionalization of 4-pentenoic acid, studying the influence of temperature and reagents on the reaction rate under pseudo-first-order conditions. researchgate.net

Kinetic isotope effect (KIE) studies can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. A KIE value greater than one, as observed in the α-amination of carboxylic acids (kH/kD = 2.0), indicates that C-H bond cleavage is indeed part of the rate-limiting step. researchgate.net

| Technique | Application | Information Gained | Reference Example |

|---|---|---|---|

| ¹H NMR Spectroscopy | Reaction progress monitoring | Observation of reactant consumption and product formation; identification of intermediates and catalytic effects. | Oxidative Decarbonylation rsc.org |

| UV-Vis Spectrophotometry | Kinetic analysis of reactions involving chromophores | Determination of reaction rates and orders under pseudo-first-order conditions. | Pyridine-catalyzed cyclofunctionalization researchgate.net |

| Kinetic Isotope Effect (KIE) | Determining the role of C-H bond cleavage | Indicates if C-H bond breaking occurs in the rate-determining step. | α-amination of carboxylic acids researchgate.net |

Stereochemical Control and Diastereoselectivity in Derivatization

Controlling the stereochemical outcome of a reaction is a primary goal in organic synthesis. For a molecule like this compound, reactions can create new stereocenters, and achieving high diastereoselectivity is often desired.

Diastereoselectivity in reactions is frequently influenced by the stability of reaction intermediates. For example, in the Paternò-Büchi reaction involving furan (B31954) derivatives, the observed regioselectivity and stereoselectivity can be explained by the relative stability of the possible biradical intermediates. researchgate.net

In other cases, the reaction pathway itself can dictate the stereochemical result. The α-amination of enantiopure 2-phenylpropanoic acid, an analogue of the target molecule, was found to proceed in a stereoconvergent fashion, meaning that either starting enantiomer leads to the same enantiomerically enriched product. researchgate.net This suggests a mechanism involving a radical intermediate that loses the initial stereochemical information. researchgate.net

Lewis acids are also commonly used to control diastereoselectivity. In the Diels-Alder reactions of allenoic acid derivatives, the choice of Lewis acid catalyst can determine whether the endo or exo product is formed with high preference. rsc.org This level of control is essential for the synthesis of complex molecules with specific three-dimensional structures. rsc.org

Advanced Spectroscopic and Analytical Characterization of 2 Phenylpent 4 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For a complete characterization of 2-Phenylpent-4-enoic acid, a suite of NMR experiments would be employed.

High-Field ¹H and ¹³C NMR Analysis for Full Structural Assignment

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the fundamental framework for the structural assignment of this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. This would include multiplets for the aromatic protons of the phenyl group, a signal for the methine proton at the chiral center (C2), signals for the methylene (B1212753) protons (C3), and signals for the terminal vinyl protons (C5). The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would reveal the number of unique carbon atoms. Key signals would include those for the carboxylic acid carbon, the aromatic carbons (with distinct signals for the ipso, ortho, meta, and para positions), the chiral methine carbon, the methylene carbon, and the two carbons of the vinyl group.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| COOH | ~12.0 (singlet, broad) | ~175.0 |

| Phenyl-H (ortho) | ~7.3 (multiplet) | ~128.0 |

| Phenyl-H (meta) | ~7.2 (multiplet) | ~127.0 |

| Phenyl-H (para) | ~7.1 (multiplet) | ~126.0 |

| Phenyl-C (ipso) | - | ~140.0 |

| H-2 | ~3.5 (triplet) | ~50.0 |

| H-3 | ~2.5 (multiplet) | ~35.0 |

| H-4 | ~5.7 (multiplet) | ~135.0 |

| H-5 (cis) | ~5.1 (doublet) | ~115.0 |

| H-5 (trans) | ~5.0 (doublet) | - |

Note: This table is illustrative and contains hypothetical data. Actual chemical shifts may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Overlap Resolution

To unambiguously assign the ¹H and ¹³C signals and resolve any spectral overlap, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish proton-proton coupling networks. For instance, it would show correlations between the proton at C2 and the methylene protons at C3, and between the C3 protons and the vinyl proton at C4.

HSQC (Heteronuclear Single Quantum Coherence) : This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms. This is crucial for assigning the signals of the CH, CH₂, and CH₃ groups.

¹⁹F NMR for Fluorinated Analogues

Should fluorinated analogues of this compound be synthesized (e.g., with a fluorine substituent on the phenyl ring), ¹⁹F NMR spectroscopy would be a powerful tool. It would provide information on the electronic environment of the fluorine atom and could be used to confirm the position of fluorination.

Application in Reaction Progress Monitoring

NMR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time. For instance, in a synthesis of this compound, such as the allylation of phenylacetic acid, ¹H NMR could be used to track the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics and optimization of reaction conditions.

Confirmation of E/Z Isomerism via Olefinic Proton Coupling Constants

For alkenes, the magnitude of the coupling constant (J-value) between vicinal olefinic protons is diagnostic of the double bond geometry. While this compound itself does not exhibit E/Z isomerism along the main chain due to the terminal double bond, this technique would be relevant for derivatives where the double bond is internal. For example, in an isomer like 2-phenylpent-3-enoic acid, the coupling constant between the protons on C3 and C4 would be significantly different for the E and Z isomers.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) would be used to determine the molecular weight of this compound and to gain further structural information through analysis of its fragmentation pattern.

Molecular Ion Peak : The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₂O₂ = 176.21 g/mol ).

Fragmentation Pattern : Carboxylic acids often undergo characteristic fragmentation pathways. Common fragmentation patterns for this compound could include:

Loss of the carboxylic acid group (-COOH, 45 Da).

Loss of the allyl group (-CH₂CH=CH₂, 41 Da).

Cleavage at the benzylic position, potentially leading to a tropylium (B1234903) ion (C₇H₇⁺, 91 Da), which is a common and stable fragment for compounds containing a benzyl (B1604629) group.

A McLafferty rearrangement is also a possibility.

Hypothetical Mass Spectrometry Fragmentation Data

| m/z | Possible Fragment | Significance |

| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion |

| 131 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 41 | [C₃H₅]⁺ | Allyl cation |

Note: This table is illustrative and contains hypothetical data. The relative intensities of the fragments would depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy and precision, typically to within a few parts per million (ppm).

For this compound (Molecular Formula: C₁₁H₁₂O₂), the exact mass can be calculated. In positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺. In negative ion mode, it is observed as the deprotonated species [M-H]⁻, which is often more stable and abundant for carboxylic acids. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally measured m/z value is compared against the theoretical value, and a low mass error provides strong evidence for the correct molecular formula.

Table 1: HRMS-ESI Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Exact Mass (Neutral) | 176.08373 Da |

| Ionization Mode | ESI⁻ |

| Observed Species | [M-H]⁻ |

| Theoretical m/z | 175.07645 |

Note: The theoretical m/z is calculated for the specified ion. Experimental values would be expected to be within ±5 ppm.

LC-MS and HPLC-MS for Purity Assessment and Fragmentation Patterns

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant (HPLC-MS) are powerful hybrid techniques used for both the separation and identification of components within a sample. For this compound, LC-MS serves as a primary method for assessing purity by separating the main compound from any impurities, starting materials, or by-products.

The sample is first separated on a liquid chromatography column, typically a reversed-phase column such as a C18. The separated components then enter the mass spectrometer, which acts as a detector. The resulting chromatogram shows peaks corresponding to different compounds, and the area of the peak for this compound relative to the total peak area gives an indication of its purity.

Tandem mass spectrometry (MS/MS) experiments within an LC-MS analysis can provide structural information through controlled fragmentation of the parent ion. Common fragmentation pathways for the deprotonated [M-H]⁻ ion of this compound would involve the loss of small neutral molecules.

Key Fragmentation Patterns:

Loss of CO₂ (44 Da): A characteristic fragmentation for carboxylic acids is the neutral loss of carbon dioxide from the deprotonated carboxylate ion, a process known as decarboxylation.

Cleavage of the C-C bond: Fragmentation can also occur along the aliphatic chain.

These fragmentation patterns create a unique mass spectral fingerprint that helps to confirm the identity of the compound. researchgate.netlibretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing the bonds within that group to vibrate. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its carboxylic acid, alkene, and aromatic ring functionalities. libretexts.orgopenstax.orgpressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Alkene & Aromatic | C-H (sp²) stretch | 3100-3000 | Medium |

| Alkane | C-H (sp³) stretch | 3000-2850 | Medium |

| Carboxylic Acid | C=O stretch | ~1710 | Strong, Sharp |

| Alkene | C=C stretch | ~1640 | Medium |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium-Weak |

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. lumenlearning.comlibretexts.org The strong, sharp carbonyl (C=O) peak is also highly diagnostic. pressbooks.publumenlearning.com The presence of peaks in the C=C and sp² C-H regions confirms the alkene and phenyl groups. libretexts.orglibretexts.org

Chromatographic Techniques for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile compounds like this compound. In a typical reversed-phase HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid to ensure the carboxylic acid is protonated). Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks detected, usually by a UV detector set to a wavelength where the phenyl group absorbs strongly (around 254 nm).

Furthermore, since this compound possesses a chiral center at the second carbon, it exists as a pair of enantiomers. Separating these enantiomers is critical, as they may have different biological activities. csfarmacie.cz This separation is achieved using chiral HPLC. researchgate.net

Methods for Chiral HPLC Separation:

Chiral Stationary Phases (CSPs): The most common method involves using a column where the stationary phase is itself chiral. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for resolving a variety of racemic compounds, including carboxylic acids. csfarmacie.czspringernature.com

Chiral Mobile Phase Additives: A chiral selector can be added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. mdpi.com Direct analysis of this compound by GC-MS can be challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal decomposition. mdpi.com

To overcome this, derivatization is often employed to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester). This process increases the thermal stability and improves the chromatographic behavior of the analyte.

GC-MS is primarily used in this context to:

Identify and quantify any volatile impurities present in the sample. researchgate.netnih.gov

Analyze the compound after derivatization to confirm its structure through the characteristic fragmentation patterns generated by electron ionization (EI). nih.govmdpi.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions. libretexts.orgchemistryhall.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting materials. libretexts.org The plate is then developed in an appropriate solvent system (eluent), which is a mixture of solvents chosen to provide good separation between the reactants and the product. Since this compound is more polar than some of its potential precursors but less polar than highly polar by-products, a mixture like ethyl acetate (B1210297) and hexanes is often suitable.

After development, the spots are visualized, commonly under UV light (due to the UV-active phenyl group) or by staining with a chemical agent like potassium permanganate, which reacts with the alkene group. chemistryhall.com The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.orgthieme.de

Column Chromatography for Purification

Column chromatography is a fundamental purification technique in organic synthesis, utilized to separate this compound from reaction byproducts and unreacted starting materials. The process relies on the differential partitioning of the compound between a stationary phase and a mobile phase. For a carboxylic acid like this compound, silica gel (SiO₂) is the most common stationary phase.

The purification is typically achieved using flash column chromatography, where compressed air or an inert gas is used to accelerate the flow of the mobile phase through the column, leading to a faster and more efficient separation. The choice of mobile phase (eluent) is critical and is determined by the polarity of the compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane (B92381), is commonly employed. The non-polar hexane moves less polar impurities through the column quickly, while the more polar ethyl acetate is required to elute the more polar carboxylic acid. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify fractions containing the pure product.

| Parameter | Description | Typical Value/Material |

|---|---|---|

| Stationary Phase | A solid adsorbent that selectively retains components. | Silica Gel (40-63 µm particle size) |

| Mobile Phase (Eluent) | A solvent or solvent mixture that carries the sample through the stationary phase. | Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 70:30). A small amount of acetic acid may be added to reduce tailing. |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient Elution (polarity of the mobile phase is gradually increased). |

| Detection Method | Method used to identify the compound in collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (XRD) is the most powerful and definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its relative and absolute stereochemistry. springernature.com For a chiral molecule like this compound, obtaining a suitable single crystal allows for the precise determination of the spatial arrangement of atoms, bond lengths, bond angles, and the conformation of the molecule in the solid state.

The determination of the absolute configuration (i.e., distinguishing between the R and S enantiomers) is possible through the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.deed.ac.uk This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), the true absolute configuration of the molecule can be established. ed.ac.uk The result is often expressed as a Flack parameter, where a value close to 0 indicates the correct absolute stereochemistry has been assigned. ed.ac.uk While this technique is the gold standard, its application requires that this compound can be grown into a high-quality single crystal.

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry elements present in the crystal structure. Chiral compounds must crystallize in non-centrosymmetric space groups. ed.ac.uk |

| Atomic Coordinates | The precise (x, y, z) position of every atom within the unit cell. |

| Absolute Configuration | The unequivocal assignment of the stereogenic center as either R or S. |

| Molecular Conformation | The specific torsional angles and spatial arrangement of the phenyl ring and the pentenoic acid chain. |

Advanced Analytical Methods for Chirality Assessment (e.g., HPLC with chiral stationary phases)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a premier analytical technique for assessing the chirality of this compound. csfarmacie.cz This method allows for the separation and quantification of the two enantiomers (R and S) from a racemic or enantioenriched mixture. The separation is achieved based on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and highly effective for separating a broad range of chiral compounds, including carboxylic acids. mdpi.comresearchgate.net The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the helical polymer structure of the CSP. researchgate.netsigmaaldrich.com

For the analysis of this compound, a normal-phase HPLC method is typically employed. This involves a non-polar mobile phase, commonly a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), which acts as a polar modifier. To improve peak shape and resolution for acidic compounds, a small amount of an acidic additive, such as trifluoroacetic acid (TFA) or acetic acid, is often included in the mobile phase.

| Parameter | Description | Typical Implementation |

|---|---|---|

| Chiral Stationary Phase (CSP) | The immobilized chiral selector responsible for enantiomeric recognition. | Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak® IA, IB, IC). |

| Mobile Phase | The solvent system that elutes the sample from the column. | n-Hexane / Isopropanol (e.g., 90:10 v/v). |

| Mobile Phase Additive | Used to improve peak shape and suppress ionization of acidic analytes. | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid. |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.0 mL/min. |

| Detection | Method for detecting the compound as it elutes. | UV Absorbance (e.g., at 210 nm or 254 nm). |

Computational and Theoretical Investigations of 2 Phenylpent 4 Enoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties of 2-phenylpent-4-enoic acid, from its most stable three-dimensional shape to the energetics of its chemical transformations.

Geometry Optimization and Conformational Analysis

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or geometry, must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, this is complicated by the existence of multiple conformers—different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

A thorough conformational analysis would involve identifying all possible low-energy conformers resulting from the rotation around the C-C single bonds. Computational methods would be employed to systematically explore the potential energy surface. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature. While specific studies on this compound are not prevalent in the literature, the methodology is well-established. For instance, DFT calculations could be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) to optimize the geometry of various starting conformations.

Illustrative Data Table: Relative Energies of Hypothetical Conformers of this compound (Note: The following data is illustrative as specific research on this molecule is limited.)

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 0.85 |

Transition State Characterization and Activation Energy Determination for Reaction Mechanisms

DFT is a crucial tool for investigating the mechanisms of chemical reactions. By locating the transition state—the highest energy point along the reaction pathway—the activation energy for a reaction can be determined. This provides vital information about the reaction rate. Harmonic vibrational frequency calculations are performed to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: The following data is illustrative as specific research on this molecule is limited.)

| Reaction Step | Transition State Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |

| Initial Protonation | - | 5.2 |

| Ring Closure | -250.4 | 15.8 |

| Deprotonation | - | 3.1 |

Validation of Computational Models with Experimental Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) provide a powerful experimental probe of reaction mechanisms. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. The magnitude of the KIE can give insights into bond breaking or forming at the transition state.

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of molecules and predict the outcomes of complex chemical processes.

Prediction of Stereoselectivity in Catalytic Reactions

Many chemical reactions can produce multiple stereoisomers. Predicting and controlling this stereoselectivity is a major goal in modern organic synthesis. Molecular modeling can be a powerful tool in this endeavor. By modeling the interaction of a reactant, such as this compound, with a chiral catalyst, it is possible to rationalize and predict the stereochemical outcome of a reaction.

This involves constructing detailed models of the transition states leading to the different stereoisomeric products. The relative energies of these transition states, calculated using quantum mechanical methods, can then be used to predict the ratio of the products. For example, in an asymmetric hydrogenation of the double bond in this compound using a chiral metal catalyst, molecular modeling could identify the key interactions between the substrate and the catalyst that favor the formation of one enantiomer over the other.

Theoretical Studies on Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Conceptual DFT provides a framework for quantifying reactivity through various descriptors. These descriptors can be calculated from the molecule's electronic structure and used to predict its behavior in chemical reactions.

Key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions indicate the propensity of each atom in a molecule to accept or donate electrons, providing a more localized picture of reactivity.

For this compound, these descriptors could be used to predict the most likely sites for electrophilic or nucleophilic attack. For instance, the MEP would likely show a negative potential around the carboxylic acid group and the double bond, indicating their nucleophilic character.

Illustrative Data Table: Calculated Reactivity Descriptors for this compound (Note: The following data is illustrative as specific research on this molecule is limited.)

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Academic Applications and Research Trajectories

Role as a Versatile Building Block in Complex Molecule Synthesis

While organic building blocks—functionalized molecules that serve as foundational components for constructing more complex molecular architectures—are fundamental to medicinal chemistry and materials science, specific, documented examples of 2-Phenylpent-4-enoic acid being used as a versatile building block in the total synthesis of complex molecules are not extensively detailed in available research. sigmaaldrich.com The potential exists due to its functional groups, but its application in this specific role remains an area for further exploration.

Precursor to Structurally Diverse Organic Compounds

The reactivity of this compound lends itself to being a precursor for a variety of organic structures.

Synthesis of Novel Heterocyclic Systems

Research into related compounds suggests a potential pathway for this compound in the synthesis of heterocyclic systems. Studies on novel series of α-aryloxyphenylacetic acids—compounds with a similar core structure—have shown they can be used to design and synthesize fused heterocyclic ring systems. nih.gov This indicates that the 2-phenylacetic acid scaffold is a viable starting point for building more complex, cyclic structures, which are crucial scaffolds in pharmaceuticals and biologically active compounds. researchgate.net

Integration into Natural Product Synthesis Analogues

The synthesis of analogues of natural products is a key strategy in drug discovery, allowing for the optimization of biological activity and physicochemical properties. nih.gov While there is extensive research on creating natural product analogues from various starting materials, specific examples detailing the integration of this compound into such analogues are not prominently featured in the scientific literature. nih.gov

Investigation of Biochemical Interactions as Molecular Probes

The study of how small molecules interact with proteins and enzymes is a cornerstone of chemical biology and drug development.

Studies on Enzyme Inhibition and Protein Interactions (e.g., Rotamase Pin1)

Direct research linking this compound to the inhibition of the rotamase Pin1 is not available. However, studies involving the chemoenzymatic synthesis of its derivatives have revealed notable interactions with other enzymes. Specifically, during the one-pot synthesis of α-hydroxy half-esters from related malonates, which proceeds through a this compound-like intermediate, inhibition of the enzyme Pig Liver Esterase (PLE) was observed. nih.govacs.org Researchers noted that in a one-pot reaction combining a calcium-catalyzed rearrangement with enzymatic hydrolysis, the presence of the catalytic system appeared to inhibit the enzyme's activity, suggested by a lag phase and extended reaction time compared to the hydrolysis of the isolated intermediate. acs.orgacs.org

This finding, though incidental to the synthesis, highlights the compound's potential to interact with and modulate the activity of enzymes, a key characteristic for a molecular probe.

Table 1: Enzyme Interaction Profile

| Compound Family | Enzyme | Observation |

|---|

Exploration in Agricultural Chemical Research (e.g., Nematicidal Activity in Academic Context)

The search for new, effective, and environmentally sound nematicides is a significant area of agricultural research. researchgate.net Numerous studies have investigated the nematicidal properties of various classes of chemical compounds, including phenolics, phytochemicals, and volatile organic compounds, against plant-parasitic nematodes like Meloidogyne incognita and Pratylenchus penetrans. ird.frnih.govnih.gov However, academic research specifically evaluating the nematicidal activity of this compound has not been identified.

Application in Catalytic Reaction Development as Substrates or Reactants

This compound, as an unsaturated carboxylic acid, is a versatile substrate for the development of various catalytic reactions, particularly those aimed at synthesizing cyclic and heterocyclic structures. Its phenyl group and terminal double bond allow for a range of transformations, making it a valuable molecule in synthetic organic chemistry.